molecular formula C15H11NO3S2 B2916445 (E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 463351-38-4

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No.: B2916445
CAS No.: 463351-38-4
M. Wt: 317.38
InChI Key: QFFRPFOVIHXFBV-MDWZMJQESA-N
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Description

(E)-5-((5-(4-Methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative featuring a conjugated furan-phenyl system. The compound’s core structure includes a thiazolidin-4-one ring substituted with a methylene group linked to a 5-(4-methoxyphenyl)furan moiety. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions . Thiazolidinones are well-known for their diverse pharmacological activities, including anticancer, antifungal, and antiviral effects.

Properties

IUPAC Name

(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c1-18-10-4-2-9(3-5-10)12-7-6-11(19-12)8-13-14(20)16-15(17)21-13/h2-8H,1H3,(H,16,17,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFRPFOVIHXFBV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antibacterial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is known for its pharmacological versatility. The presence of the furan and methoxyphenyl substituents enhances its biological profile. The general structure can be represented as follows:

 E 5 5 4 methoxyphenyl furan 2 yl methylene 4 thioxothiazolidin 2 one\text{ E 5 5 4 methoxyphenyl furan 2 yl methylene 4 thioxothiazolidin 2 one}

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazolidinone derivatives, including the target compound. Research indicates that compounds with thiazolidinone scaffolds exhibit moderate to strong antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of thiazolidinones, including those similar to our compound, showed significant cytotoxicity in human leukemia cell lines. The most active derivatives induced apoptosis, as evidenced by LDH assays and flow cytometric analysis. For instance, compounds with electron-donating groups at specific positions on the aromatic ring enhanced anticancer activity significantly, with IC50 values indicating effective cell growth inhibition ( ).

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHL-6012Induces apoptosis
5kK56215Cell cycle arrest
(E)-Target CompoundA54910Apoptosis induction

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Thiazolidinones are recognized for their effectiveness against multidrug-resistant bacteria.

Case Study: Antimicrobial Efficacy

Recent studies reported that derivatives of thiazolidinone exhibited minimum inhibitory concentrations (MICs) between 1-32 µg/ml against Staphylococcus aureus. These compounds demonstrated bactericidal effects over time and significantly inhibited biofilm formation ( ).

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainMIC (µg/ml)Biofilm Inhibition (%)
1aStaph. aureus1690
2aE. coli3285
Target CompoundMRSA895

Anti-inflammatory Properties

Thiazolidinones, including our compound, have shown promise in reducing inflammation. Their mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

A study highlighted that thiazolidinone derivatives could inhibit the expression of TNF-α and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases ( ).

Scientific Research Applications

While the specific compound "(E)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one" is not directly discussed in the provided search results, the search results do provide information on related compounds and their applications, which can help inform potential research directions.

Here's a summary of the applications of related compounds:

Anticancer Activity of Thiazolidinone and Rhodanine Derivatives

  • Thiazolidinones containing furan moiety: These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines . The presence of electron-donating groups on the thiazolidinone moiety is important for its anticancer property .
  • Rhodanine derivatives: These are small compounds with a broad spectrum of biological activities, including anticancer properties . Certain derivatives exhibit selective antitumor activity in colorectal adenocarcinoma cell lines . The combination of thiazolidinone moieties with other structural elements can result in antiproliferative activity against different cancer cells .
  • Benzimidazole–rhodanine conjugates: These have been investigated for their cytotoxic activities against human cancer cell lines, including leukemia, lung, lymphoma, and breast cancer cell lines . Some conjugates have shown more cytotoxicity than cisplatin in certain cancer cell lines .

Structural Activity Relationship

  • Variation in the functional group at the C-terminal of the thiazolidinone can lead to compounds bearing an amide moiety . The fourth position of the substituted aryl ring plays a dominant role in its anticancer property . The presence of a ciminalum moiety in the C-5 position of the 2-thioxo-4-thiazolidinone ring may be useful for designing novel and potentially active agents . A bulky steric-hindering moiety at the para position may favor the bioactivity of modified compounds .

Assays Used to Determine Anticancer Activity

  • MTT assays and Trypan blue assays are used to confirm the importance of electron-donating groups on the thiazolidinone moiety . LDH assays, flow cytometric analysis, and DNA fragmentation analysis can be used to assess cytotoxicity and apoptosis induction .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent on Phenyl Ring Core Structure Biological Activity (Highlight) Key References
(E)-5-((5-(4-Methoxyphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one 4-OCH₃ Thiazolidin-4-one Cytotoxic (Leukemia)
(E)-5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid 4-Cl Thiazolidin-4-one Apoptosis induction (Leukemia, IC₅₀: N/A)
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole 4-Cl-2-NO₂ Thiazole-hydrazone Anticandidal (MIC: 250 µg/mL)
(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one 4-NO₂ Thiazolidin-4-one Not reported (structural analog)
5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one 3,4-Cl + 4-OH Thiazolidin-4-one-imino Anticancer (MCF-7 IC₅₀: 125 µg/mL)
  • Chloro (electron-withdrawing) and nitro (strong electron-withdrawing) substituents may improve electrophilicity, favoring covalent interactions or hydrogen bonding .
  • Steric Considerations :

    • Bulky substituents like 4-chloro-2-nitrophenyl (Compound 8 in ) introduce steric hindrance, possibly reducing binding efficiency compared to smaller groups like 4-methoxy .

Anticancer Activity

  • In contrast, a 4-chlorophenyl derivative () showed potent apoptosis induction in human leukemia cells, suggesting halogen substituents may enhance pro-apoptotic signaling .
  • Compound 9 (4-chloro-2-nitrophenyl-substituted thiazole-hydrazone) exhibited moderate cytotoxicity (IC₅₀: 125 µg/mL) against MCF-7 breast cancer cells, highlighting the role of nitro groups in modulating activity .

Antifungal Activity

  • Thiazolyl hydrazones with 4-chloro-2-nitrophenyl substituents (e.g., Compound 8) showed anticandidal activity (MIC: 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC: 2 µg/mL) . The absence of a hydrazone moiety in the target compound may explain its lack of reported antifungal effects.

Antiviral Potential

  • A structurally related compound with a phenethyl-thiazolidinone core () inhibited SARS-CoV-2, SARS-CoV, and MERS-CoV, indicating that alkyl chain modifications can confer broad antiviral activity . The target compound’s unmodified thiazolidinone core may lack this specificity.

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Analogs

Compound (Reference) IR Key Bands (cm⁻¹) ¹H-NMR Key Shifts (δ, ppm) Molecular Ion (FAB-MS, m/z [M+1]⁺)
4-(4-Methoxyphenyl)-thiazole-hydrazone C-N (1580), C-O (1250) OCH₃ (3.85), aromatic H (6.8–8.1) 421
4-Chloro-2-nitrophenyl-thiazole-hydrazone N-H (3250), C-S (680) NO₂ (8.2), Cl (7.5) 470
Target Compound (Hypothesized) Expected: C=S (1150–1250), C-O (1270) OCH₃ (~3.8), furan H (~6.5–7.5) ~375 (Calculated for C₁₅H₁₁NO₃S₂)
  • The target compound’s IR spectrum would likely show a C=S stretch (~1150–1250 cm⁻¹) and C-O-C (methoxy) at ~1270 cm⁻¹, consistent with thiazolidinone analogs .
  • ¹H-NMR would display a singlet for the methoxy group (~3.8 ppm) and aromatic protons on the furan and phenyl rings (6.5–7.5 ppm) .

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